4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it useful in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with suitable coupling components under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of azo groups leads to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye intermediate and a reagent for various organic synthesis reactions.
Biology
In biological research, it serves as a staining agent for microscopy and histology, helping to visualize cellular components.
Medicine
Industry
Industrially, it is used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include redox reactions and covalent modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)benzoic acid
- 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)phenylsulfonic acid
Uniqueness
Compared to similar compounds, 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications across various fields highlight its versatility and importance.
Properties
Molecular Formula |
C30H21N7O10S |
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Molecular Weight |
671.6 g/mol |
IUPAC Name |
4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzoyl]amino]phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C30H21N7O10S/c38-24-14-9-20(15-23(24)29(41)42)34-32-18-3-1-16(2-4-18)27(39)31-17-5-7-19(8-6-17)33-35-25-26(30(43)44)36-37(28(25)40)21-10-12-22(13-11-21)48(45,46)47/h1-15,25,38H,(H,31,39)(H,41,42)(H,43,44)(H,45,46,47) |
InChI Key |
VLEROZTXHVGLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
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